molecular formula C17H22N2O5S2 B12199977 N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12199977
M. Wt: 398.5 g/mol
InChI Key: WOGBWGOQBFCULF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused with a thieno ring, and substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the thieno ring through cyclization reactions. The dimethoxyphenyl group is then attached via electrophilic aromatic substitution. The final step involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive thiazole-thieno structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often employed, and reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Hydrogen peroxide formation during ozonation of olefins and phenol

Uniqueness

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide stands out due to its unique thiazole-thieno structure and the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O5S2/c1-10(2)16(20)18-17-19(13-8-26(21,22)9-15(13)25-17)12-6-5-11(23-3)7-14(12)24-4/h5-7,10,13,15H,8-9H2,1-4H3

InChI Key

WOGBWGOQBFCULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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